molecular formula C27H24N2O3 B10839874 1-[(Z)-4-trityloxy-2-butenyl]uracil

1-[(Z)-4-trityloxy-2-butenyl]uracil

Katalognummer: B10839874
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: ISRBLVQOVMVNRK-KHPPLWFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-4-Trityloxy-2-butenyl]uracil is a chemically modified nucleoside analog in which a uracil base is linked to a (Z)-4-trityloxy-2-butenyl chain. This molecular structure suggests its potential role as an intermediate in organic synthesis or nucleotide chemistry research . Compounds of this nature are often investigated in the context of developing prodrugs for antiviral or antimicrobial agents . The trityl (triphenylmethyl) protecting group is a common feature in synthetic organic chemistry, used to shield hydroxyl functions during multi-step synthetic sequences, which implies this compound may be a valuable building block for the synthesis of more complex nucleoside derivatives . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C27H24N2O3

Molekulargewicht

424.5 g/mol

IUPAC-Name

1-[(Z)-4-trityloxybut-2-enyl]pyrimidine-2,4-dione

InChI

InChI=1S/C27H24N2O3/c30-25-18-20-29(26(31)28-25)19-10-11-21-32-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-18,20H,19,21H2,(H,28,30,31)/b11-10-

InChI-Schlüssel

ISRBLVQOVMVNRK-KHPPLWFESA-N

Isomerische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC/C=C\CN4C=CC(=O)NC4=O

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC=CCN4C=CC(=O)NC4=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Anti-HIV Uracil Derivatives (HEPT Analogs)

Maruyama et al. developed 1,3-disubstituted uracil derivatives, such as BBF29 (compound 18), featuring a 2-pyridinylmethyl group at N1 and a 3,5-dimethylbenzyl group at N3. These compounds exhibit potent anti-HIV-1 activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . In contrast, 1-[(Z)-4-trityloxy-2-butenyl]uracil lacks the pyridinylmethyl and aromatic benzyl substituents, suggesting divergent mechanisms of action. The trityloxy group’s steric bulk may hinder binding to the HIV-1 reverse transcriptase hydrophobic pocket, which is critical for NNRTI activity.

Triazole-Linked Uracil Derivatives

Triazole-containing uracil compounds, synthesized via click chemistry (e.g., 1,4-disubstituted triazoles derived from dipropargyl uracil), demonstrate corrosion-inhibiting properties in electrochemical studies .

Natural Uracil Nucleosides

A uracil nucleoside isolated from the soft coral Sinularia sp. (compound 5) contains a tetrahydrofuran sugar moiety linked to uracil . This natural derivative contrasts with the synthetic this compound, which replaces the sugar with a non-carbohydrate chain. The absence of a sugar-phosphate backbone in the latter may limit its utility as a nucleic acid mimic but could broaden its applicability in small-molecule therapeutics.

Antioxidant Activity

Uracil derivatives with α,β-unsaturated keto groups, such as 2'- or 4'-keto nucleosides, exhibit antioxidant properties at high concentrations (100 μM) . The smaller uracil base enhances radical-scavenging efficiency compared to thymine analogs. While this compound lacks a keto group, its trityloxy chain may contribute to radical stabilization, though this remains untested.

Radiopharmaceutical Potential

5-Iodo uracil derivatives (e.g., 5-iodo-1-[(1,3-diacetoxy-2-propoxy)methyl]uracil ) are synthesized for radiopharmaceutical applications via iodination of protected intermediates . The trityloxy group in this compound could similarly stabilize radioisotopes, though its stereochemistry might influence targeting efficiency.

Data Table: Key Comparisons

Compound Name Structure Highlights Synthesis Method Key Properties/Applications References
This compound N1-(Z-4-trityloxy-2-butenyl) uracil Trityl protection, HWE reaction Potential lipophilicity, untested bioactivity
BBF29 (HEPT analog) N1-(2-pyridinylmethyl), N3-(3,5-dimethylbenzyl) HEPT derivative modification Anti-HIV-1 (NNRTI)
Triazole-uracil derivatives 1,4-Triazole linker, halogenated benzyl CuAAC click chemistry Corrosion inhibition
Sinularia sp. nucleoside (compound 5) Uracil with tetrahydrofuran sugar Natural product isolation Undetermined biological activity
5-Iodo-uracil derivatives 5-Iodo, diacetoxypropoxymethyl chain Iodination of precursors Radiopharmaceutical candidates

Vorbereitungsmethoden

Ruthenium-Catalyzed Olefin Metathesis

The most widely documented route involves ruthenium-catalyzed cross-metathesis between uracil-derived allylic substrates and trityl-protected allyl reagents. For example, Agrofoglio et al. demonstrated that crotylated uracil derivatives (e.g., 60 in Scheme 18 of) undergo cross-metathesis with bis(trityloxy)-allylphosphonates using Grubbs-type catalysts (e.g., Catalyst A at 40°C or Catalyst B at room temperature). This method leverages the catalyst’s ability to enforce (Z)-selectivity via steric control during the metallacyclobutane transition state.

Key steps include:

  • Preparation of trityloxy-allyl reagents : Reaction of allylphosphonates with trityl chloride in the presence of NaI yields bis(trityloxy)-allylphosphonates (analogous to 63a in Scheme 19 of).

  • Metathesis with uracil precursors : Cross-coupling with crotylated uracil (60 ) produces the (Z)-configured butenyl side chain with yields of 74–82% .

  • Deprotection and purification : Acidic hydrolysis (e.g., formic acid/water) removes transient protecting groups, followed by crystallization or reverse-phase HPLC.

Stereochemical Control

The (Z)-configuration is critically dependent on the syn-periplanar geometry of the allylic substrates and the bulkiness of the trityl group , which suppresses undesired isomerization. For instance, Montagu et al. observed that using IPr indenylidene catalysts at lower temperatures (25°C) improved (Z)-selectivity to >95%.

Mitsunobu Coupling Strategies

Direct Etherification of Uracil

An alternative route employs Mitsunobu conditions to couple uracil with trityl-protected butenol derivatives. This method, adapted from phosphate prodrug syntheses (Scheme 1 of), involves:

  • Activation of the uracil N1-position : Treatment with bis(trityloxy)-phosphate silver salt (8 ) under Mitsunobu conditions (DIAD, PPh₃) forms the N1-allyl ether bond.

  • Stereoselective coupling : The reaction proceeds with retention of configuration at the uracil center, but the (Z)-geometry of the butenyl chain must be pre-established in the alcohol precursor.

Yields for this method are moderate (22–47% ) due to competing side reactions, such as elimination or trityl group cleavage under acidic workup conditions.

Limitations and Optimizations

  • Trityl stability : The trityl group is susceptible to cleavage under strongly acidic or nucleophilic conditions, necessitating neutral pH workups.

  • Scalability : Large-scale reactions require stoichiometric amounts of costly reagents (e.g., DIAD), limiting industrial applicability.

Allylic Alkylation via SN2 Displacement

Nucleophilic Substitution

A less common but efficient approach involves allylic alkylation of uracil with trityloxy-butene electrophiles. For example:

  • Synthesis of 4-trityloxy-2-butenyl tosylate : Reaction of 2-buten-1,4-diol with trityl chloride, followed by tosylation, generates the electrophilic allylic tosylate (55 in Scheme 17 of).

  • Alkylation of uracil : Treatment of uracil with NaH in DMF facilitates SN2 displacement, forming the C–N bond at the N1-position.

This method achieves 60–75% yields but requires stringent anhydrous conditions to prevent hydrolysis of the tosylate intermediate.

Comparative Analysis of Synthetic Methods

MethodKey Reagents/CatalystsYield (%)(Z)-SelectivityScalability
Cross-MetathesisGrubbs Catalyst A/B, NaI74–82>95%High
Mitsunobu CouplingDIAD, PPh₃, Ag Salt 8 22–47Dependent on precursorModerate
Allylic AlkylationNaH, Tosylate 55 60–75100% (pre-set)High

Key Observations :

  • Cross-metathesis offers the best balance of yield and stereocontrol but requires specialized catalysts.

  • Allylic alkylation is highly scalable but demands pre-synthesis of stereopure electrophiles.

  • Mitsunobu coupling is limited by cost and side reactions but useful for small-scale applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-[(Z)-4-trityloxy-2-butenyl]uracil, and what methodological considerations are critical for regioselectivity?

  • The compound is synthesized via condensation of silylated uracil with protected carbohydrates (e.g., 1,2,3,4-tetra-O-acetyl-D-arabinopyranose) followed by deprotection and functionalization . Regioselectivity is achieved using Lewis acids like SnCl4 in acetonitrile at 50°C, which directs nucleophilic attack to the N(1) or N(3) position of uracil depending on steric and electronic factors (e.g., 5-fluorouracil reacts at N(1) due to reduced steric hindrance) .

Q. How is the stereochemical configuration of the 4-trityloxy group confirmed experimentally?

  • Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography are used to verify the (Z)-configuration of the 4-trityloxy-2-butenyl side chain. Chromatographic separation (silica gel, CH2Cl2/MeOH 25:1) is critical to isolate stereoisomers and by-products like ditritylated impurities .

Q. What role does the trityl group play in stabilizing intermediates during synthesis?

  • The trityl (triphenylmethyl) group acts as a protecting group for primary alcohols, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). It is selectively removed using formic acid/ether (1:1, 7 min) without affecting other functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound while minimizing ditritylated by-products?

  • Key optimizations:

  • Use anhydrous pyridine with tosyl chloride for controlled sulfonation of hydroxyl groups .
  • Limit reaction time to 2 hours at room temperature to avoid over-tritylation .
  • Employ column chromatography with dichloromethane/methanol gradients to separate ditritylated impurities (e.g., 65% yield for monoprotected vs. 53% for ditritylated precursors) .

Q. What analytical techniques are recommended for resolving contradictory data in purity assessment?

  • Combine HPLC-MS (for molecular weight confirmation) with <sup>1</sup>H/<sup>13</sup>C NMR to detect residual solvents or regioisomers. For example, NOE correlations differentiate between Z- and E-configurations of the butenyl chain .

Q. How does the compound interact with mitochondrial thymidine kinase 2 (TK2), and what methodological approaches validate its biological activity?

  • The trityl group enhances mitochondrial targeting by increasing lipophilicity, enabling partial TK2 inhibition. Activity is validated via:

  • In vitro assays with TK2-overexpressing cell lines .
  • Co-administration with antiviral analogs (e.g., 5-iodouracil derivatives) to assess synergistic effects .

Q. What strategies address conflicting reports on the compound’s stability under acidic conditions?

  • Stability studies in pH 2–7 buffers show rapid detritylation below pH 4. To mitigate degradation:

  • Use lyophilization for long-term storage .
  • Avoid aqueous solutions unless buffered at neutral pH .

Q. How can computational methods predict regioselectivity in silylated uracil reactions?

  • Hartree-Fock calculations (HF/6-31G level) model transition states to explain preferential N(1) or N(3) attack. For example, 5-fluorouracil’s electron-withdrawing fluorine directs silylation to N(1), while unsubstituted uracil reacts at N(3) .

Q. What functionalization strategies enhance the compound’s antiviral profile without compromising metabolic stability?

  • Introduce halogen substituents (e.g., 5-iodo or 5-bromo) to improve binding to viral polymerases .
  • Replace the trityl group with p-anisyl-diphenylmethyl for improved solubility while retaining mitochondrial targeting .

Key Methodological Insights from Evidence

AspectMethodologyReference
Stereochemical Control Use SnCl4 in MeCN at 50°C to direct N(1) attack in 5-fluorouracil derivatives .
By-Product Removal Silica gel chromatography (CH2Cl2/MeOH 25:1) isolates ditritylated impurities .
Mitochondrial Targeting Trityl group increases logP by ~3 units, enhancing mitochondrial uptake .

Contradictions and Resolutions

  • Synthetic Yields : reports 65% yield for tritylated intermediates, while notes 53% for tosylated precursors. Resolution: Yield depends on the leaving group (tosyl vs. trityl) and reaction scale .
  • Biological Activity : highlights TK2 inhibition, whereas emphasizes cytomegalovirus targeting. Resolution: Biological activity is context-dependent, requiring tailored assays for specific pathogens .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.